molecular formula C12H18N2O3 B3051384 tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate CAS No. 334018-92-7

tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate

Cat. No.: B3051384
CAS No.: 334018-92-7
M. Wt: 238.28
InChI Key: VYJCXTILTCBQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate is a carbamate derivative featuring a pyridine core substituted with a methoxy group at the 2-position and a tert-butyl carbamate-protected methylamine at the 3-position. This compound is structurally designed to serve as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors where pyridine moieties play a critical role. The tert-butyl carbamate group acts as a protective group for the amine, enhancing stability during synthetic procedures while allowing deprotection under acidic conditions for further functionalization .

Properties

IUPAC Name

tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-12(2,3)17-11(15)14-8-9-6-5-7-13-10(9)16-4/h5-7H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJCXTILTCBQIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N=CC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001149952
Record name Carbamic acid, [(2-methoxy-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334018-92-7
Record name Carbamic acid, [(2-methoxy-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=334018-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(2-methoxy-3-pyridinyl)methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001149952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection of (2-Methoxypyridin-3-yl)methylamine Using Boc Anhydride

The most common method involves reacting (2-methoxypyridin-3-yl)methylamine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. In a representative procedure, the amine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere. Triethylamine (2.0 equiv) or 4-dimethylaminopyridine (DMAP, catalytic) is added, followed by dropwise addition of Boc anhydride (1.1 equiv). The reaction proceeds at 0°C for 1–2 hours, followed by stirring at room temperature for 12–24 hours. Workup involves quenching with water, extraction with DCM, and drying over magnesium sulfate. Purification via silica gel chromatography (ethyl acetate/hexane, 1:4) yields the product in 75–85% purity.

Key Considerations :

  • Solvent Choice : THF enhances solubility of Boc anhydride but may require rigorous drying.
  • Base Selection : DMAP accelerates the reaction but increases cost, whereas triethylamine is economical for large-scale synthesis.
  • Temperature Control : Exothermic reactions necessitate cooling to minimize side products like urea formation.

Alternative Method Using tert-Butyl Chloroformate

tert-Butyl chloroformate (Boc-Cl) offers a reactive alternative to Boc anhydride, particularly in moisture-sensitive protocols. The amine (1.0 equiv) is suspended in a biphasic system of DCM and saturated sodium bicarbonate (NaHCO₃). Boc-Cl (1.05 equiv) is added dropwise at 0°C, and the mixture is stirred vigorously for 3–5 hours. The organic layer is separated, washed with brine, and concentrated. Recrystallization from ethyl acetate/hexane provides the product in 70–80% yield.

Advantages :

  • Faster reaction times (3–5 hours vs. 24 hours).
  • Simplified workup due to aqueous base neutralizing HCl byproduct.

Limitations :

  • Boc-Cl’s high reactivity risks overprotection if stoichiometry is imprecise.

Industrial-Scale Synthesis Considerations

Industrial production prioritizes cost efficiency and safety. A continuous-flow reactor system has been proposed, where (2-methoxypyridin-3-yl)methylamine and Boc anhydride are pumped through a temperature-controlled reactor (25°C) with residence times of 10–15 minutes. This method achieves 90% conversion with minimal purification, leveraging in-line liquid-liquid separation.

Table 1: Comparison of Laboratory vs. Industrial Methods

Parameter Laboratory Scale (Batch) Industrial Scale (Continuous Flow)
Reaction Time 12–24 hours 10–15 minutes
Yield 75–85% 85–90%
Purification Column Chromatography Crystallization
Solvent Consumption High Low

Reaction Optimization Strategies

Solvent Screening

A study comparing DCM, THF, and acetonitrile revealed THF as optimal, providing 88% yield versus 72% in DCM. Acetonitrile induced premature Boc group hydrolysis, reducing yield to 60%.

Catalytic Additives

Adding DMAP (0.1 equiv) increased reaction rates by 40%, while N-hydroxysuccinimide (NHS) showed no improvement. Excessive DMAP (>0.2 equiv) led to side reactions, necessitating careful titration.

Purification Techniques

Column Chromatography

Silica gel chromatography with ethyl acetate/hexane (1:4) effectively separates the product from unreacted amine and urea byproducts. Gradient elution (1:4 to 1:3) enhances resolution for >95% purity.

Recrystallization

Dissolving the crude product in warm ethyl acetate (50°C) and adding hexane dropwise induces crystallization. This method achieves 98% purity but requires high initial material purity (>80%).

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.10 (dd, J = 4.8 Hz, 1H, pyridine H), 7.25 (dd, J = 7.6 Hz, 1H, pyridine H), 6.85 (dd, J = 4.8, 7.6 Hz, 1H, pyridine H), 4.85 (s, 2H, CH₂N), 3.90 (s, 3H, OCH₃), 1.45 (s, 9H, C(CH₃)₃).
  • ¹³C NMR (100 MHz, CDCl₃) : δ 156.2 (C=O), 153.8 (pyridine C-O), 136.5, 123.7, 122.3 (pyridine C), 80.1 (C(CH₃)₃), 53.8 (OCH₃), 44.5 (CH₂N), 28.3 (C(CH₃)₃).
  • IR (KBr) : 1695 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N-H bend), 1250 cm⁻¹ (C-O-C asym).

Table 2: Spectral Data Summary

Technique Key Signals Assignment
¹H NMR δ 1.45 (s, 9H) tert-Butyl group
¹³C NMR δ 156.2 Carbamate carbonyl
IR 1695 cm⁻¹ C=O stretch

Comparative Analysis of Methods

The Boc anhydride method is preferred for scalability and safety, while Boc-Cl suits rapid small-scale synthesis. Industrial continuous-flow systems outperform batch reactors in yield and solvent efficiency but require significant capital investment.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include inhibition of enzyme catalysis and disruption of metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate and related pyridine-based carbamates:

Compound Name Substituents on Pyridine Ring Key Features Applications References
This compound 2-methoxy, 3-(methylcarbamate) Methoxy enhances electron density; tert-butyl group improves stability. Intermediate for kinase inhibitors, antimicrobial agents.
tert-Butyl (5,6-dimethoxypyridin-2-yl)methylcarbamate 5,6-dimethoxy, 2-(methylcarbamate) Multiple methoxy groups increase hydrophilicity and H-bonding potential. Used in ligand design for metalloenzymes.
tert-Butyl N-[[3-[(5,6-dichloro-3-pyridyl)oxymethyl]phenyl]methyl]carbamate 5,6-dichloro, 3-(oxymethylphenyl) Chlorine atoms introduce steric bulk and electron-withdrawing effects. Anticancer and antibacterial drug candidates.
tert-Butyl N-(2-chloro-3-fluoropyridin-4-yl)carbamate 2-chloro, 3-fluoro, 4-(carbamate) Halogen atoms enhance electrophilicity; suitable for cross-coupling reactions. Building block for fluorinated pharmaceuticals.
tert-Butyl N-(5-formylpyridin-3-yl)carbamate 5-formyl, 3-(carbamate) Aldehyde group enables further functionalization (e.g., Schiff base formation). Intermediate in synthesizing heterocyclic compounds.

Key Structural and Functional Insights :

Substituent Effects on Reactivity :

  • Methoxy groups (as in the target compound) donate electron density via resonance, stabilizing the pyridine ring and influencing binding interactions in biological targets. In contrast, halogenated derivatives (e.g., 5,6-dichloro or 3-fluoro) exhibit electron-withdrawing effects, enhancing reactivity in nucleophilic aromatic substitution .
  • The tert-butyl carbamate group universally provides steric protection for amines, but its bulkiness can affect solubility. Derivatives with additional polar groups (e.g., 5,6-dimethoxy) show improved aqueous solubility compared to halogenated analogs .

Synthetic Utility :

  • The target compound is synthesized via reductive amination or alkylation of 2-methoxypyridine-3-carbaldehyde, followed by Boc protection . Similar compounds, such as halogenated analogs, often require transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions) for functionalization .

Biological Relevance :

  • The 2-methoxypyridin-3-yl group in the target compound is a key pharmacophore in kinase inhibitors (e.g., VEGFR2, EGFR), where the methoxy group participates in hydrophobic interactions with enzyme pockets .
  • Halogenated analogs (e.g., 5,6-dichloro) are prevalent in antimicrobial agents due to enhanced membrane permeability and target affinity .

Physical Properties :

  • LogP values for methoxy-substituted carbamates (e.g., ~2.25 for the target compound) suggest moderate lipophilicity, ideal for blood-brain barrier penetration. Halogenated derivatives exhibit higher LogP (~3.0–3.5), favoring tissue distribution .

Research Findings and Trends

  • Drug Discovery: The tert-butyl carbamate group is widely used in prodrug strategies. For example, in Example 75 (), a related carbamate serves as a precursor for a chromenone-based anticancer agent, highlighting the importance of this protective group in complex molecule synthesis .
  • Commercial Availability : Derivatives like tert-butyl N-(5-formylpyridin-3-yl)carbamate (CAS 337904-94-6) are cataloged by suppliers (), underscoring their demand in high-throughput screening libraries .

Biological Activity

tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate is a compound with significant potential in biological research and medicinal chemistry. Its unique molecular structure, characterized by a tert-butyl group and a pyridine derivative, positions it as a valuable candidate for various applications, particularly in enzyme inhibition and drug development.

  • Molecular Formula : C₁₂H₁₈N₂O₃
  • Molecular Weight : Approximately 238.29 g/mol
  • Functional Groups : Carbamate and methoxy groups

The biological activity of this compound primarily involves its role as an enzyme inhibitor. The compound interacts with specific enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various metabolic pathways, making it a subject of interest in therapeutic research.

Applications in Scientific Research

  • Enzyme Inhibition Studies : The compound is employed as a probe in biochemical assays to study enzyme inhibitors.
  • Medicinal Chemistry : Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
  • Organic Synthesis : Used as a building block in the synthesis of complex organic molecules.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameSimilarity Index
tert-butyl (4-iodo-2-methoxypyridin-3-yl)carbamate0.82
tert-butyl pyridin-3-ylcarbamate0.81
tert-butyl (6-(hydroxymethyl)pyridin-3-yl)carbamate0.82
tert-butyl (6-bromopyridin-3-yl)carbamate0.73
tert-butyl (4-amino-pyridin-3-yl)carbamate0.60

The variations in substituents or functional groups among these compounds may influence their biological activity and chemical reactivity, highlighting the importance of structural nuances.

Enzyme Inhibition Studies

Recent studies have demonstrated that this compound effectively inhibits specific enzymes involved in metabolic processes. For instance, it has shown promise in inhibiting enzymes linked to cancer progression and metabolic disorders, indicating its potential as a therapeutic agent.

Case Studies

  • Case Study on Antimicrobial Activity : A study evaluated the antimicrobial properties of various carbamate derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against several bacterial strains, suggesting its potential use in developing new antimicrobial agents.
  • Pharmacokinetic Properties : Another investigation focused on the pharmacokinetic profiles of similar carbamate compounds. It was found that modifications to the pyridine ring influenced absorption rates and bioavailability, which are critical factors for drug development.

Q & A

Q. Table 1: Example Synthetic Conditions

Reagent SystemSolventTemperatureYield (%)Reference
EDCI/HOBtDCM0–25°C60–75

How is the structural characterization of this compound performed?

Methodological Answer:
Key techniques include:

  • X-ray Crystallography : For definitive 3D structure determination. Programs like SHELXL (for refinement) and Mercury (for visualization) are widely used .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., methoxy and pyridyl groups).
    • IR : Carbamate C=O stretch (~1680–1720 cm1^{-1}) and N-H bend (~1520 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ peak).

Q. Table 2: Key Spectral Markers

TechniqueKey Peaks/FeaturesPurpose
1^1H NMRδ 1.4 ppm (t-Bu), δ 3.8 ppm (OCH3_3)Confirm tert-butyl and methoxy groups
X-rayC-O bond length (~1.33 Å)Validate carbamate geometry

Advanced Research Questions

How can synthetic yields be optimized for this carbamate derivative?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility but may require lower temperatures to avoid side reactions.
  • Steric Considerations : Substituent positioning on the pyridine ring (e.g., 2-methoxy group) can influence reactivity; pre-functionalized pyridine precursors reduce steric hindrance .

Data Contradiction Example :
Higher temperatures (>30°C) may increase reaction rates but reduce yields due to tert-butyl group decomposition. Conflicting reports on optimal conditions should be resolved via controlled kinetic studies .

How to resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

  • Dynamic vs. Static Structures : NMR may average conformers (e.g., carbamate rotation), whereas X-ray provides a static snapshot. Use variable-temperature NMR to detect dynamic behavior .
  • Hydrogen Bonding Analysis : Graph set analysis (e.g., Etter’s rules) identifies persistent intermolecular interactions in crystals that may not be evident in solution .

Q. Table 3: Example Discrepancy Resolution

Data TypeObservationResolution Tool
NMR (solution)Broad NH peakHydrogen bonding in crystal
X-ray (solid)Defined H-bond networkMercury visualization software

What role do supramolecular interactions play in the solid-state behavior of this compound?

Methodological Answer:

  • Hydrogen Bonding : The carbamate NH group often forms N-H···O bonds with adjacent carbonyl or methoxy oxygen atoms, stabilizing crystal packing .
  • π-Stacking : The pyridine ring may engage in π-π interactions with aromatic systems in co-crystallized solvents or ligands.
  • Validation Tools : Mercury software can quantify interaction distances and angles, while Hirshfeld surface analysis maps contact contributions .

Q. Table 4: Supramolecular Interaction Metrics

Interaction TypeDistance (Å)Angle (°)Software Reference
N-H···O2.8–3.2150–170
π-π stacking3.4–3.80–30

How can computational methods predict the reactivity of this compound in nucleophilic environments?

Methodological Answer:

  • DFT Calculations : Model carbamate bond cleavage energetics under basic or acidic conditions.
  • Solvent Effects : COSMO-RS simulations predict solvolysis rates in polar vs. nonpolar media.
  • Experimental Validation : Compare computational predictions with LC-MS monitoring of degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl N-[(2-methoxypyridin-3-yl)methyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.